5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione
Description
5-(4-Chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 4-chlorophenyl substituent at position 5 and a dimethylamino-methylidene group at position 2. Cyclohexane-1,3-dione derivatives are renowned for their enzyme-inhibitory properties, particularly against 4-hydroxyphenylpyruvate deoxygenase (HPPD), due to their ability to chelate ferrous ions in enzyme active sites . The 4-chlorophenyl group enhances lipophilicity and binding affinity, while the dimethylamino-methylidene moiety influences electronic and steric properties critical for biological activity .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(dimethylaminomethylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-17(2)9-13-14(18)7-11(8-15(13)19)10-3-5-12(16)6-4-10/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLNBUPOIEEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with dimethylamine and cyclohexane-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that compounds similar to 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclohexane-1,3-dione can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the formation of complexes with metal ions like Fe²⁺, which disrupts enzyme activity critical for bacterial survival .
Antidiabetic Potential:
Recent investigations have highlighted the potential of cyclohexane-1,3-diones in developing anti-diabetic drugs. The compounds have shown promise in modulating glucose metabolism and improving insulin sensitivity in preclinical models. A study demonstrated that derivatives could significantly reduce blood glucose levels in diabetic rats .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of cyclohexane-1,3-dione and evaluated their biological activities. Among them, one compound demonstrated an IC50 value lower than that of standard antibiotics against resistant strains of bacteria .
Agricultural Applications
Herbicidal Activity:
Cyclohexane-1,3-dione derivatives are being explored for their herbicidal properties. They exhibit selective inhibition of certain plant enzymes involved in growth regulation. For example, a compound structurally related to this compound was shown to inhibit the growth of common weeds while having minimal effects on crop plants .
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 85% | |
| Compound B | Cynodon dactylon | 78% | |
| This compound | Echinochloa crus-galli | 90% |
Material Science Applications
Synthesis of Functional Polymers:
The unique chemical structure of this compound allows it to act as a building block for functional polymers. These polymers can be utilized in coatings and adhesives due to their enhanced thermal stability and mechanical properties.
Case Study:
A recent study demonstrated the incorporation of cyclohexane-1,3-dione derivatives into polymer matrices resulting in materials with improved resistance to environmental degradation. The research highlighted the potential for these materials in outdoor applications where durability is critical .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations
Position 5 Substituents :
- 4-Chlorophenyl : Enhances lipophilicity and HPPD inhibition .
- 4-Fluorophenyl (e.g., 5-(4-fluorophenyl)-2-...): Reduced steric bulk but similar electronic effects; lower molecular weight (345.42 vs. 361.87) .
- 4-Bromophenyl (e.g., compound 5c): Increased halogen size may improve binding but reduce solubility; tested in MTT assays for anticancer activity .
- Position 2 Functional Groups: Dimethylamino-methylidene: Electron-donating group enhances chelation capacity . Hydrazone (e.g., 2-(4-fluorophenylhydrazono)): Forms stable metal complexes but may reduce bioavailability . Hydroxymethylene (e.g., FABP4 inhibitor): Polar group improves solubility but weakens enzyme inhibition compared to dimethylamino .
Enzyme Inhibition
- The target compound’s dimethylamino group optimizes ferrous ion chelation, critical for HPPD inhibition, outperforming hydroxyl or hydrazone derivatives .
- FABP4 Interaction: A structural analog, 5-(4-chlorophenyl)-2-(hydroxymethylene)cyclohexane-1,3-dione, binds human FABP4 (PDB: 7fwc) with moderate affinity (IC₅₀ ~2–5 µM), suggesting the dimethylamino variant may enhance potency .
Anticancer and Antimicrobial Activity
- Compound 5c (5,5-dimethyl-2-(4-bromophenyl)): Exhibits in vitro anticancer activity via MTT assay (IC₅₀ ~10–20 µM) .
- Pyrazoline/thiazolidinone derivatives: Show antimalarial activity (IC₅₀ ~1.81 µM), but cyclohexane-1,3-dione analogs are less potent in this context .
Structure-Activity Relationships (SAR)
- Halogen Effects : 4-Chlorophenyl > 4-fluorophenyl in HPPD inhibition due to optimal hydrophobicity and steric fit .
- Methylidene Group: Dimethylamino > hydroxymethylene > hydrazone in chelation efficiency and metabolic stability .
- Ring Substituents : 5,5-Dimethyl groups (e.g., compound 2 in ) increase steric hindrance, reducing enzyme access but improving pharmacokinetics .
Comparative Data Table
Biological Activity
5-(4-Chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione, also known by its CAS number 338399-40-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a cyclohexane backbone with a chlorophenyl group and a dimethylaminomethylidene moiety. Its chemical formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions at the molecular level. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes. For instance:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to cancer progression, similar to other compounds in its class that target MDM2 (Murine Double Minute 2) proteins, which are crucial in tumor suppression pathways .
- Antitumor Activity : The structural similarity to known antitumor agents suggests potential efficacy against various cancer cell lines. Studies have demonstrated that modifications in similar compounds can lead to enhanced anticancer properties .
Antitumor Potential
Recent investigations have highlighted the compound's potential as an antitumor agent. A study focusing on structure-activity relationships (SAR) found that derivatives of cyclohexane diones exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antibacterial and Anti-inflammatory Effects
While primarily noted for its antitumor properties, there is emerging evidence suggesting antibacterial and anti-inflammatory activities. Compounds with similar structures have shown promise in inhibiting bacterial growth and reducing inflammation markers in vitro .
Case Studies
- MDM2 Inhibition : A study investigated derivatives of cyclohexane diones for their ability to inhibit MDM2. The findings indicated that certain modifications could enhance binding affinity and cellular uptake, leading to improved antitumor efficacy .
- Cytotoxicity Assays : In vitro assays against breast cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, suggesting a dose-dependent response .
- Inflammation Models : In animal models of inflammation, administration of similar compounds resulted in decreased levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
